molecular formula C11H17NO2 B13169583 (1-((5-Methylfuran-2-yl)methyl)pyrrolidin-3-yl)methanol

(1-((5-Methylfuran-2-yl)methyl)pyrrolidin-3-yl)methanol

Cat. No.: B13169583
M. Wt: 195.26 g/mol
InChI Key: CQDGVPGFQSJFTM-UHFFFAOYSA-N
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Description

(1-((5-Methylfuran-2-yl)methyl)pyrrolidin-3-yl)methanol is a chemical compound with a molecular formula of C11H17NO2 It is characterized by the presence of a pyrrolidine ring substituted with a methanol group and a methylfuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((5-Methylfuran-2-yl)methyl)pyrrolidin-3-yl)methanol typically involves the reaction of 5-methylfurfural with pyrrolidine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(1-((5-Methylfuran-2-yl)methyl)pyrrolidin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Solvents: Solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1-((5-Methylfuran-2-yl)methyl)pyrrolidin-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may be investigated for its activity against various diseases or as a precursor for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its functional groups make it suitable for incorporation into polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (1-((5-Methylfuran-2-yl)methyl)pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (1-((5-Methylfuran-2-yl)methyl)pyrrolidin-3-yl)ethanol
  • (1-((5-Methylfuran-2-yl)methyl)pyrrolidin-3-yl)amine
  • (1-((5-Methylfuran-2-yl)methyl)pyrrolidin-3-yl)acetate

Uniqueness

(1-((5-Methylfuran-2-yl)methyl)pyrrolidin-3-yl)methanol is unique due to its specific combination of functional groups and structural features. The presence of both a pyrrolidine ring and a methylfuran moiety provides distinct chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound (1-((5-Methylfuran-2-yl)methyl)pyrrolidin-3-yl)methanol is a complex organic molecule that combines a pyrrolidine ring with a 5-methylfuran moiety. This structural combination suggests significant potential for diverse biological interactions, making it a candidate for various applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C11H17NO2C_{11}H_{17}NO_2, with a molecular weight of 195.27 g/mol. The presence of both the pyrrolidine and furan rings indicates unique chemical properties that may translate into specific biological activities.

The biological activity of this compound can be understood through its interactions with biological systems, potentially involving:

  • Antioxidant Activity : The furan moiety is known for its antioxidant properties, which can mitigate oxidative stress in cells.
  • Neuroprotective Effects : Pyrrolidine derivatives have been associated with neuroprotective effects, suggesting potential applications in neurodegenerative diseases .

Predictive models like PASS (Prediction of Activity Spectra for Substances) can estimate its potential biological activities based on its molecular structure, indicating possible therapeutic applications.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureNotable Features
5-MethylfuranStructureKnown for antioxidant properties.
PyrrolidineStructureVersatile building block; has neuroprotective effects.
2-PyrrolidinoneStructureExhibits various biological activities; used in pharmaceuticals.

The dual functionality of this compound may enhance its therapeutic potential compared to compounds that contain only one of these moieties.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antibacterial activity. For instance, studies on pyrrolidine derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . These findings suggest that the compound may also possess antimicrobial properties.

Neuroprotective Studies

In neuropharmacological studies, compounds containing furan and pyrrolidine functionalities have been evaluated for their neuroprotective effects. For example, certain derivatives have shown promise in protecting neuronal cells from apoptosis induced by oxidative stress, indicating a potential application in treating neurodegenerative disorders .

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

[1-[(5-methylfuran-2-yl)methyl]pyrrolidin-3-yl]methanol

InChI

InChI=1S/C11H17NO2/c1-9-2-3-11(14-9)7-12-5-4-10(6-12)8-13/h2-3,10,13H,4-8H2,1H3

InChI Key

CQDGVPGFQSJFTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN2CCC(C2)CO

Origin of Product

United States

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